molecular formula C16H22N4O2S B14935158 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(pyridin-3-ylmethyl)pentanamide

5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(pyridin-3-ylmethyl)pentanamide

Cat. No.: B14935158
M. Wt: 334.4 g/mol
InChI Key: XSNPQMASIVNVHE-YDHLFZDLSA-N
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Description

5-[(3AS,4S,6AR)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]-N-(3-PYRIDYLMETHYL)PENTANAMIDE is a complex organic compound with a unique structure that includes a thienoimidazole core and a pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3AS,4S,6AR)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]-N-(3-PYRIDYLMETHYL)PENTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienoimidazole core, followed by the introduction of the pyridylmethyl group and the pentanamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(3AS,4S,6AR)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]-N-(3-PYRIDYLMETHYL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

5-[(3AS,4S,6AR)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]-N-(3-PYRIDYLMETHYL)PENTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3AS,4S,6AR)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]-N-(3-PYRIDYLMETHYL)PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienoimidazole derivatives and pyridylmethyl-substituted molecules. Examples include:

  • 5-[(3AS,4S,6AR)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]-N-(2-PYRIDYLMETHYL)PENTANAMIDE
  • 5-[(3AS,4S,6AR)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]-N-(4-PYRIDYLMETHYL)PENTANAMIDE

Uniqueness

The uniqueness of 5-[(3AS,4S,6AR)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]-N-(3-PYRIDYLMETHYL)PENTANAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a thienoimidazole core and a pyridylmethyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H22N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(pyridin-3-ylmethyl)pentanamide

InChI

InChI=1S/C16H22N4O2S/c21-14(18-9-11-4-3-7-17-8-11)6-2-1-5-13-15-12(10-23-13)19-16(22)20-15/h3-4,7-8,12-13,15H,1-2,5-6,9-10H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1

InChI Key

XSNPQMASIVNVHE-YDHLFZDLSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC3=CN=CC=C3)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCC3=CN=CC=C3)NC(=O)N2

Origin of Product

United States

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